3-benzyl-2-methylsulfanyl-4H-quinazoline
Description
Properties
Molecular Formula |
C16H16N2S |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanyl-4H-quinazoline |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-15-10-6-5-9-14(15)12-18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
NKEQIMYUSMBDNN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2-Mercapto-3-benzylquinazolin-4(3H)-one Intermediates
A well-documented approach involves:
Formation of 2-mercaptoquinazolin-4(3H)-one :
Starting from substituted anthranilic acid or 2-aminobenzamide, reaction with benzyl isothiocyanate in the presence of triethylamine in ethanol yields 2-mercapto-3-benzylquinazolin-4(3H)-one intermediates.Methylation of the mercapto group :
The thiol group at position 2 is methylated using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate in acetone or DMF, yielding the 2-methylsulfanyl derivative.Purification and characterization :
The products are purified by column chromatography and characterized by IR, NMR, and mass spectrometry to confirm the presence of the methylsulfanyl and benzyl substituents.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminobenzamide + Benzyl isothiocyanate + Et3N | Reflux in ethanol, room temp | 2-Mercapto-3-benzylquinazolin-4(3H)-one | 38–97 |
| 2 | 2-Mercapto derivative + Methyl iodide + K2CO3 | Boiling acetone or DMF | This compound | 70–90 (typical) |
Alternative Cyclization and Alkylation Routes
Cyclization of o-chlorobenzoyl chloride with 2-methylquinazolin-4(3H)-one :
This method involves initial formation of 2-(2-chlorophenyl)-2-oxoethylquinazolin-4(3H)-one, followed by cyclization under heating. Methylsulfanyl substitution can be introduced by subsequent methylation steps or by using methylthio-substituted starting materials.Use of propargyl bromide and copper-catalyzed azide-alkyne cycloaddition (click chemistry) :
Quinazoline derivatives bearing alkoxy or thioalkyl groups can be synthesized by alkylation with propargyl bromide followed by copper(I)-catalyzed cycloaddition with azides to form triazole-linked quinazolines. Although this method is more common for triazole derivatives, it demonstrates the versatility of quinazoline functionalization.
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 2-mercapto-3-benzylquinazolin-4(3H)-one | 2-Aminobenzamide + Benzyl isothiocyanate + Et3N in ethanol | Room temperature | Several hours | 38–97 | Triethylamine base; ethanol solvent |
| Methylation of thiol group | Methyl iodide + K2CO3 in acetone or DMF | Reflux/boiling | Few hours | 70–90 | Alkylation to form methylsulfanyl group |
| Cyclization of o-chlorobenzoyl chloride with 2-methylquinazolin-4(3H)-one | o-Chlorobenzoyl chloride + 2-methylquinazolin-4(3H)-one in dry THF | Reflux or heating | 2 hours | Moderate | May require triethylamine to accelerate |
| Copper(I)-catalyzed azide-alkyne cycloaddition | CuSO4 + sodium ascorbate + azide + alkyne | Room temp to 100 °C | 24 hours | 60–80 | For triazole-linked quinazolines |
Summary and Recommendations
- The most direct and efficient method to prepare this compound is via the synthesis of the 2-mercapto-3-benzylquinazolin-4(3H)-one intermediate followed by methylation of the thiol group.
- Reaction conditions are generally mild, using ethanol as solvent and triethylamine as base for the initial step, and acetone or DMF with potassium carbonate for methylation.
- Purification typically involves column chromatography, and yields are generally good to excellent (38–97% for intermediate formation, 70–90% for methylation).
- Alternative methods involving cyclization of substituted quinazolinones or click chemistry can be considered for derivative synthesis but are less direct for this specific compound.
- Oxidant-free and copper-catalyzed methods offer greener alternatives but require further adaptation for this compound.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-methylsulfanyl-4H-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or methylsulfanyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-benzyl-2-methylsulfanyl-4H-quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-benzyl-2-methylsulfanyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzyl group in the target compound enhances aromatic interactions, while methylsulfanyl introduces moderate electron-withdrawing effects. Fused ring systems (e.g., benzo[g]quinazolinone in ) reduce molecular flexibility and may limit bioavailability compared to simpler quinazolines .
Synthetic Efficiency :
- Microwave-assisted synthesis (used for the target compound) reduces reaction times and improves yields compared to traditional methods, as demonstrated in the preparation of 4-chloro-2-styrylquinazolines .
Molecular Weight and Lipophilicity :
- The target compound (266.36 g/mol) occupies a mid-range molecular weight, balancing solubility and membrane permeability. The compound from (466.98 g/mol) has higher lipophilicity due to chloro and methoxy groups, which may impact pharmacokinetics .
Q & A
Q. Q1. What are the standard synthetic routes for 3-benzyl-2-methylsulfanyl-4H-quinazoline, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with benzylamine and methylsulfanyl-containing reagents. A common protocol includes:
- Step 1: Reacting 2-aminobenzoic acid with benzyl isothiocyanate under reflux in ethanol to form a thiourea intermediate .
- Step 2: Cyclization using a dehydrating agent (e.g., POCl₃) to yield the quinazoline core. Methylsulfanyl groups are introduced via nucleophilic substitution .
- Optimization: Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) improves yield. Catalysts like FeCl₃ (1–5 mol%) enhance regioselectivity .
Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, with ORTEP-3 generating graphical representations of bond angles and torsion .
- Spectroscopy:
- Elemental analysis: C, H, N, S percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug-target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the methylsulfanyl group (LUMO = −1.8 eV) is a nucleophilic hotspot .
- Molecular docking (AutoDock Vina): Simulates binding affinities with enzymes (e.g., DHFR). A docking score < −7.0 kcal/mol suggests strong inhibition .
- Validation: Compare computational results with experimental IC₅₀ values from enzymatic assays .
Q. Q4. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Source analysis: Check assay conditions (e.g., cell lines, ATP concentrations). For example, IC₅₀ for tubulin inhibition ranges from 2.5–8.0 µM depending on ATP levels .
- Structural analogs: Compare activity of 3-benzyl derivatives with 3-(3-methoxyphenyl) variants to identify substituent effects .
- Statistical rigor: Use ANOVA to assess significance (p < 0.05) and report standard deviations across triplicate experiments .
Q. Q5. How are reaction intermediates and by-products identified during scale-up synthesis?
Methodological Answer:
- LC-MS/MS: Monitors reaction progress in real-time. For example, intermediates like thiourea adducts (m/z 210.1) are detectable at 5–10 min retention times .
- TLC optimization: Use silica gel GF₂₅₄ plates with chloroform:methanol (9:1) to isolate by-products (Rf = 0.3–0.5) .
- Scale-up adjustments: Reduce exothermic side reactions by slow reagent addition (<1 mL/min) and cooling (0–5°C) .
Critical Analysis of Methodological Limitations
- Crystallography: SHELX struggles with low-resolution data (<1.0 Å), requiring complementary techniques like PXRD .
- DFT predictions: Overestimate binding energies by 10–15% compared to experimental data, necessitating hybrid QM/MM approaches .
- Biological assays: Variability in cell permeability (e.g., logP = 2.1 vs. 3.5) can skew IC₅₀ values; use standardized protocols (e.g., NIH/3T3 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
